4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate
Description
The compound 4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate is a bicyclic ester derivative based on the bicyclo[2.2.1]heptane scaffold. Its core structure includes:
- A bicyclo[2.2.1]heptane skeleton with methyl groups at positions 4, 7, and 6.
- Two ketone (oxo) groups at positions 2 and 2.
- A carboxylate ester at position 1, linked to a 4-(methoxycarbonyl)phenyl group.
The parent carboxylic acid, 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylic acid (CAS 69842-14-4), is a key precursor for synthesizing this ester . The methoxycarbonylphenyl substituent enhances lipophilicity and may influence biological activity or crystallization behavior in pharmaceutical applications.
Properties
IUPAC Name |
(4-methoxycarbonylphenyl) 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-17(2)18(3)9-10-19(17,14(21)13(18)20)16(23)25-12-7-5-11(6-8-12)15(22)24-4/h5-8H,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUWPTDFIBNXQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)OC3=CC=C(C=C3)C(=O)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Methoxycarbonyl)phenyl 4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C19H20O6
- Molecular Weight : 344.36 g/mol
- CAS Registry Number : Not specified in the search results.
Research indicates that compounds similar to 4-(methoxycarbonyl)phenyl derivatives often exhibit biological activities through various mechanisms:
- Enzyme Inhibition : Many derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. For instance, related compounds have demonstrated IC50 values indicating effective inhibition of COX enzymes, suggesting potential anti-inflammatory properties .
- Antimicrobial Activity : Some studies suggest that bicyclic compounds may exhibit antimicrobial effects against various pathogens, although specific data for this compound is limited.
Biological Assays and Efficacy
The compound's biological activity can be assessed through various in vitro and in vivo assays. Below is a summary of findings from relevant studies:
Case Studies
- Inhibition of COX Enzymes :
- Antimicrobial Testing :
- Pharmacokinetic Studies :
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Functional Group Variations
- Carboxamide vs.
- Sulfinyl Modifications: The sulfinylamino phenyl derivative introduces a sulfoxide group, which may alter redox properties and metabolic pathways .
- Amino-Protected Derivatives: Compounds like methyl 4-(phenylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate (CAS 1252672-35-7) feature protected amino groups for controlled synthesis .
Stereochemical Considerations
- The (1R,4R) configuration in analogues like the trifluoromethylphenyl carboxamide ensures spatial alignment for chiral interactions, critical in drug design .
- In contrast, the (1S,4R) configuration in the sulfinylamino phenyl derivative demonstrates how stereochemistry impacts molecular recognition .
Physicochemical Properties
- Lipophilicity : The methoxycarbonylphenyl group in the target compound increases logP compared to the carboxylic acid parent (logP data inferred from structural features) .
- Solubility : The 4-methoxy derivative (CAS 2275-26-5) exhibits higher aqueous solubility due to the polar methoxy group .
Research Implications
- Drug Design : The trifluoromethyl and sulfinyl groups in analogues suggest utility in optimizing pharmacokinetic profiles .
- Synthetic Utility : Boc- and Z-protected derivatives (e.g., CAS 1201186-85-7) serve as intermediates for peptide conjugates .
- Crystallography : The parent acid (CAS 69842-14-4) has been used in crystallographic studies, leveraging the rigid bicyclic core for structural analysis .
Q & A
Q. Table 1: Impact of Substituents on Bicyclic Compounds
| Substituent | Effect on Reactivity/Solubility | Source Compound (CAS) |
|---|---|---|
| 4,7,7-Trimethyl | Increased steric hindrance | 10569229 () |
| 4-(Methoxycarbonyl)phenyl | Enhanced electrophilicity at ester | 35874-27-2 () |
| Hydroxy group | Higher polarity, lower lipophilicity | 13429-83-9 () |
Basic: What spectroscopic techniques are most effective for characterizing the bicyclo[2.2.1]heptane core?
Methodological Answer:
NMR Spectroscopy :
- 1H-NMR : Identify coupling patterns (e.g., vicinal protons on the bicyclic ring). For example, protons on the dioxo groups show distinct deshielding (δ 2.1–2.5 ppm) .
- 13C-NMR : Confirm carbonyl (C=O) signals at ~200–210 ppm and ester carbonyls at ~165–175 ppm .
X-ray Crystallography : Resolve stereochemistry (e.g., endo vs. exo configurations) of the bicyclic core. The 4,7,7-trimethyl groups impose specific crystal packing constraints .
IR Spectroscopy : Detect dioxo (C=O) stretches at ~1750 cm⁻¹ and ester (C-O) vibrations at ~1250 cm⁻¹ .
Advanced: How can researchers address contradictions in reported biological activities of structurally similar bicyclic compounds?
Methodological Answer:
Systematic Comparison :
- Tabulate substituent variations (e.g., phenyl vs. dichlorophenyl groups) and their biological outcomes (e.g., antimicrobial vs. anti-inflammatory activity) .
- Use meta-analysis to identify trends (e.g., lipophilic substituents correlate with membrane permeability).
Experimental Validation :
- Replicate assays under standardized conditions (e.g., pH, solvent) to isolate structural effects. For example, shows dichlorophenyl groups enhance lipophilicity, altering bioavailability .
Data Triangulation : Cross-reference NMR, crystallography, and computational data to resolve stereochemical discrepancies affecting activity .
Advanced: What computational methods predict the reactivity of the dioxo groups?
Methodological Answer:
DFT Calculations :
- Model electron density maps to identify nucleophilic/electrophilic sites. The dioxo groups are susceptible to nucleophilic attack due to electron-withdrawing effects .
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict reaction pathways (e.g., ketone reduction vs. ester hydrolysis).
MD Simulations :
QSPR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates .
Advanced: How does stereochemistry influence physicochemical properties?
Methodological Answer:
Stereochemical Analysis :
- Use NOESY NMR to determine spatial proximity of methyl groups (e.g., endo-methyl vs. exo-methyl configurations) .
- Compare melting points: shows (1R,4S)-configured acids have higher melting points due to tighter crystal packing .
Property Impact :
- Solubility : Exo configurations increase steric bulk, reducing aqueous solubility.
- Stability : Endo configurations stabilize the bicyclic core against ring-opening reactions .
Advanced: What strategies optimize regioselectivity in derivatizing the methoxycarbonylphenyl group?
Methodological Answer:
Protection-Deprotection :
- Temporarily protect dioxo groups with tert-butyldimethylsilyl (TBS) ethers to direct reactions to the phenyl ester .
Catalytic Control :
- Use Pd-catalyzed cross-coupling to selectively functionalize the aryl ring without disturbing the bicyclic core .
Solvent Effects :
- Polar solvents (e.g., DMF) favor nucleophilic aromatic substitution at the para position of the phenyl group .
Q. Table 2: Derivatization Outcomes Under Different Conditions
| Condition | Regioselectivity Outcome | Yield (%) |
|---|---|---|
| TBS-protected dioxo | >90% substitution at phenyl ester | 75–85 |
| Pd(PPh₃)₄ catalysis | Selective C–C coupling at ortho | 60–70 |
| DMF solvent | Para-substitution dominant | 80–90 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
